molecular formula C24H22N2O3 B1657628 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide CAS No. 5752-94-3

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

Cat. No.: B1657628
CAS No.: 5752-94-3
M. Wt: 386.4 g/mol
InChI Key: FNFOVVYESWLWSD-UHFFFAOYSA-N
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Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a phenyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the phenyl group and the ethoxybenzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
  • N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide
  • N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring and an ethoxybenzamide moiety makes it particularly interesting for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-4-28-20-7-5-6-18(14-20)23(27)25-19-10-8-17(9-11-19)24-26-21-12-15(2)16(3)13-22(21)29-24/h5-14H,4H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFOVVYESWLWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362201
Record name N-[4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5752-94-3
Record name N-[4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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